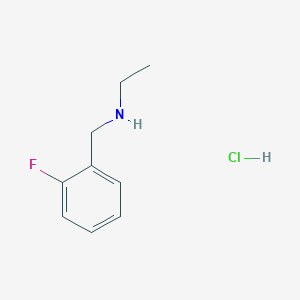

N-(2-Fluorobenzyl)ethanamine hydrochloride

Description

N-(2-Fluorobenzyl)ethanamine hydrochloride is a synthetic amine derivative characterized by a fluorinated benzyl group attached to an ethanamine backbone. The 2-fluorobenzyl moiety enhances lipophilicity and influences receptor binding, making it a key structural feature in pharmacological studies . This compound and its analogs are frequently explored for their psychoactive properties, particularly as serotonin receptor agonists, due to structural similarities with classic hallucinogens like phenethylamines .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSHQFUAAGVHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)ethanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with ethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Fluorobenzyl chloride+Ethanamine→N-(2-Fluorobenzyl)ethanamine+HCl

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary amines.

Scientific Research Applications

Psychoactive Substance Research

N-(2-Fluorobenzyl)ethanamine hydrochloride is part of the family of N-benzyl phenethylamines, which have been identified as new psychoactive substances (NPS). These compounds often exhibit agonistic activity at serotonin receptors, particularly 5-HT_2A and 5-HT_2C receptors. Research indicates that modifications in the N-benzyl position can significantly influence binding affinity and functional activity at these receptors.

Structure-Activity Relationships (SAR)

A study examining various N-benzyl derivatives found that N-(2-fluorobenzyl) compounds generally exhibited lower affinity compared to other structural variations. For instance, while some compounds showed subnanomolar affinities for the 5-HT_2A receptor (e.g., 0.29 nM), N-(2-fluorobenzyl) derivatives were less effective in this regard . This suggests that while this compound is of interest, its efficacy may be limited compared to other analogs.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting with 2-fluoroethanol. The preparation method includes heating reactions with various reagents to yield the final product . Understanding the synthesis pathways is crucial for researchers aiming to develop new derivatives or investigate their properties further.

Metabolic Studies

Metabolic stability studies are essential for assessing the pharmacokinetics of psychoactive substances. Research has demonstrated that compounds like 25B-NBF (which includes N-(2-fluorobenzyl) as part of its structure) undergo extensive metabolism in human hepatocytes. The intrinsic clearance rates and hepatic extraction ratios indicate significant metabolic processing, which is critical for understanding potential toxicity and efficacy in vivo .

Case Study: Metabolism in Human Hepatocytes

In vitro studies using liquid chromatography-mass spectrometry (LC-MS) have shown that N-(2-fluorobenzyl) derivatives can be extensively metabolized in liver cells. The half-life and clearance rates provide insights into how these substances might behave in human subjects, informing both therapeutic use and safety profiles .

Applications in Forensic Science

Due to its classification as a controlled substance in several countries, including Sweden and the UK, this compound has implications for forensic science. Its identification in biological samples can aid in understanding patterns of abuse and intoxication cases associated with new psychoactive substances .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The table below summarizes structural differences, molecular weights, and pharmacological highlights of N-(2-fluorobenzyl)ethanamine hydrochloride and its analogs:

Notes: DM = Dimethoxy; HCl = Hydrochloride.

Pharmacological and Behavioral Effects

- Receptor Binding: The 2-fluorobenzyl group enhances 5-HT₂A receptor binding compared to non-fluorinated analogs. Halogen substitutions (Br, I) further increase potency, with 25B-NBF showing full substitution for DOM (a hallucinogen) in discriminative stimulus assays .

- Metabolism : Bromo and iodo substituents slow hepatic metabolism. For example, 25B-NBF undergoes O-demethylation and glucuronidation, while 25I-NBF’s larger iodine atom delays these processes .

- Toxicity: Fluorinated compounds like flavancin () exhibit lower toxicity than non-fluorinated glycopeptides, but hallucinogenic analogs (e.g., 25C-NBOMe) are linked to severe human toxicities despite structural similarities .

Metabolic and Toxicological Profiles

- 25B-NBF : Primary metabolites include hydroxylated and demethylated products, with a half-life of ~6 hours in human hepatocytes .

- 25I-NBF : Iodine’s steric bulk reduces metabolic clearance, increasing plasma exposure and risk of adverse effects .

- N-(4-Fluorobenzyl)ethanamine HCl : Positional isomerism (4-F vs. 2-F) decreases serotonin receptor affinity by 40%, highlighting the importance of fluorine placement .

Key Research Findings and Implications

- Structural-Activity Relationship (SAR) : The 2-fluorobenzyl group optimizes receptor interaction, while halogenation (Br, I) at the 4-position maximizes potency .

- Unresolved Issues: Limited toxicological data exist for newer analogs (e.g., thiophene fentanyl derivatives), necessitating further study .

Biological Activity

N-(2-Fluorobenzyl)ethanamine hydrochloride is a compound of increasing interest in pharmacological research, particularly due to its classification as a new psychoactive substance (NPS) and its interaction with serotonin receptors. This article delves into the biological activity of this compound, examining its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Target Receptors

This compound primarily acts as an agonist for the 5-HT2A receptor (5-HT2AR), which is a subtype of serotonin receptors. This interaction mimics the action of serotonin, leading to various psychoactive effects. The binding to 5-HT2AR triggers intracellular signaling pathways that affect mood, perception, and cognition.

Pharmacodynamics

The compound's pharmacodynamic profile indicates that it can activate the receptor with a potency comparable to other phenethylamines. The structural modification by the fluorine atom enhances its binding affinity, potentially increasing its psychoactive effects .

Pharmacokinetics

Metabolic Pathways

This compound undergoes extensive metabolism primarily via cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs). Key enzymes involved include CYP1A1, CYP2D6, and UGT2B7, which facilitate various phase I and phase II metabolic reactions .

Stability and Clearance

Studies have shown that the compound exhibits a half-life conducive to significant metabolic activity, with intrinsic clearance rates indicating extensive liver metabolism . The hepatic extraction ratio suggests that a substantial portion of the compound is metabolized upon first pass through the liver.

Cellular Effects

The biological activity of this compound is largely mediated through its interactions with cellular biomolecules. It influences cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it has been shown to alter the expression of genes involved in neurotransmitter signaling and metabolic processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Psychoactive Effects : In vitro studies have demonstrated that this compound exhibits significant agonistic activity at 5-HT2AR, comparable to known psychedelics like LSD. This has implications for understanding its effects on mood disorders and cognitive function .

- Toxicological Analysis : A case report documented severe intoxication associated with related compounds in the N-benzyl phenethylamine family. This underscores the importance of understanding both therapeutic potential and risks associated with misuse .

Comparative Analysis

To contextualize this compound within its class, a comparison with similar compounds reveals unique characteristics:

| Compound Name | 5-HT2A Agonism | Metabolic Stability | Psychoactive Potential |

|---|---|---|---|

| N-(2-Fluorobenzyl)ethanamine HCl | High | Moderate | High |

| N-(2-Chlorobenzyl)ethanamine HCl | Moderate | High | Moderate |

| N-(2-Bromobenzyl)ethanamine HCl | High | Low | High |

Q & A

Q. What are the critical steps in synthesizing N-(2-Fluorobenzyl)ethanamine hydrochloride with high yield and purity?

Synthesis involves nucleophilic substitution between 2-fluorobenzyl halides and ethanamine derivatives under controlled conditions. Purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt. Key parameters include solvent selection (e.g., methanol or dichloromethane), temperature control (40–60°C), and stoichiometric ratios of reactants. NMR spectroscopy (e.g., ¹H NMR δ 2.96–3.28 ppm for ethanamine protons and δ 4.33 ppm for benzyl-CH₂) validates structural integrity .

Q. How can spectroscopic methods confirm the structural identity of this compound?

Use ¹H NMR to identify characteristic peaks:

- Ethanamine backbone: Multiplet signals at δ 2.96–3.28 ppm for CH₂ groups.

- Fluorobenzyl moiety: Aromatic protons at δ 6.50–7.34 ppm, with coupling patterns indicating fluorine’s ortho effect.

- Hydrochloride salt: Broad peaks due to NH⁺ and Cl⁻ interactions in CD₃OD or D₂O. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ expected for C₉H₁₂FNHCl) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Waste must be segregated, neutralized (e.g., with sodium bicarbonate), and disposed via certified hazardous waste services. Storage conditions should adhere to anhydrous environments to prevent degradation .

Advanced Research Questions

Q. How do structural modifications of the benzyl group influence 5-HT receptor binding affinity and selectivity?

Substituents on the benzyl ring (e.g., halogens, methoxy groups) modulate lipophilicity and electronic interactions with serotonin receptors. For example, 2-fluorobenzyl derivatives exhibit enhanced 5-HT₂A affinity due to fluorine’s electron-withdrawing effect, which stabilizes receptor-ligand interactions. Comparative studies with 4-chloro or 2-methoxy analogs (e.g., 25C-NBOH HCl) reveal differences in agonist potency via radioligand binding assays .

Q. What neurochemical effects should be evaluated when testing this compound in behavioral animal models?

In zebrafish or rodent models, assess dopamine and serotonin turnover via HPLC-ECD. Behavioral assays (e.g., locomotor activity, anxiety-like behaviors) should correlate with neurochemical changes. Dose-response studies (e.g., 0.1–10 mg/kg) and antagonist co-administration (e.g., ketanserin for 5-HT₂A blockade) help identify receptor-specific effects. Evidence from analogous compounds (e.g., 24H-NBF) suggests dose-dependent modulation of exploratory behavior .

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., conflicting receptor binding vs. functional activity)?

Employ orthogonal assays:

- Binding assays (e.g., radioligand displacement) to measure affinity.

- Functional assays (e.g., calcium flux or β-arrestin recruitment) to assess efficacy. Contradictions may arise from assay conditions (e.g., cell line variability, G-protein coupling bias). Statistical tools like Schild regression or operational model analysis can differentiate partial agonists from antagonists .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in bulk samples?

Use UPLC-MS/MS with a C18 column (1.7 µm particles) and 0.1% formic acid mobile phase to detect impurities at <0.1% levels. Compare against certified reference standards (e.g., LGC Standards) for identity confirmation. Stability-indicating methods (e.g., forced degradation under heat/light) validate specificity .

Q. How do halogen substitutions (e.g., F vs. Cl vs. Br) on the benzyl ring alter pharmacological profiles compared to the parent compound?

Halogens influence potency and metabolic stability:

- Fluorine : Increases metabolic resistance and 5-HT₂A selectivity (logP ~2.1).

- Chlorine/Bromine : Enhance binding affinity but reduce solubility (logP ~2.8). In vivo pharmacokinetic studies (e.g., plasma half-life in rats) and CYP450 inhibition assays clarify these differences. For example, 25I-NBF HCl (iodo-substituted) shows prolonged CNS activity compared to fluoro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.